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Introduction

Mercury(ll) fulminate (Hg(CNO)2), a primary explosive known for centuries, has long posed a
significant challenge to structural chemists due to its inherent instability.[1][2][3] Its extreme
sensitivity to shock, friction, and heat made the preparation and analysis of suitable single
crystals a formidable task.[1][3] This technical guide provides a comprehensive overview of the
definitive molecular structure determination of mercury(ll) fulminate, detailing the experimental
and computational methodologies employed to elucidate its precise atomic arrangement. The
culmination of these efforts, particularly the single-crystal X-ray diffraction study by Beck,
Evers, Klapoétke, and others in 2007, resolved long-standing ambiguities and provided a clear
picture of this historically significant compound.[1][2][4][5]

Molecular and Crystal Structure

The definitive structure of mercury(ll) fulminate reveals a nearly linear O—N=C—-Hg—-C=N-O
molecular geometry.[1][3][5][6] The mercury atom is covalently bonded to the carbon atoms of
the two fulminate ligands, with a C—Hg—C bond angle of 180°.[4][6] This linear arrangement is a
key feature of its molecular structure.
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The crystal structure of mercury(ll) fulminate was determined to be orthorhombic, belonging to
the space group Cmce.[4][6][7] The unit cell contains four HQ(CNO)z2 molecules.[4][7]

Parameter Value

Crystal System Orthorhombic
Space Group Cmce

a 5.3549(2) A

b 10.4585(5) A
C 7.5579(4) A
Z 4

Density (calculated) 4.467 g/cm?3

Bond Lengths and Angles

The precise measurement of bond lengths and angles from the X-ray diffraction data confirmed
the connectivity and geometry of the molecule.

Bond/Angle Value
Hg-C 2.029(6) A
C=N 1.143(8) A
N-O 1.248(6) A
C-Hg-C 180.0(1)°
Hg—C=N 169.1(5)°
C=N-O 179.7(6)°

In the solid state, there are also non-bonding interactions between the mercury atom of one
molecule and the oxygen atoms of neighboring molecules, with a Hg---O distance of 2.833(4)

A417]
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Experimental Protocols

The determination of the molecular structure of mercury(ll) fulminate relies on a combination of
careful synthesis, crystallization, and advanced analytical techniques.

Synthesis of Mercury(ll) Fulminate

The traditional and widely cited method for synthesizing mercury(ll) fulminate was first
described by Edward Howard in 1800.[6][8]

Protocol:

Dissolution of Mercury: Dissolve metallic mercury in concentrated nitric acid. This reaction
forms mercury(ll) nitrate.

» Addition of Ethanol: Carefully add ethanol to the mercury(ll) nitrate solution. This step
initiates a vigorous, exothermic reaction.

o Precipitation: As the reaction proceeds, mercury(ll) fulminate precipitates out of the solution
as a crystalline solid.

e Washing and Drying: The precipitate is then carefully washed with water to remove any
residual acid and other impurities. Due to its explosive nature, the product is typically stored
wet and dried in very small quantities with extreme caution.[9]

A purification method involves dissolving the crude product in concentrated aqueous ammonia,
followed by filtration and reprecipitation with acetic acid to yield a purer, white crystalline
product.

Single-Crystal X-ray Diffraction

This is the cornerstone technique for determining the precise three-dimensional arrangement of
atoms in a crystalline solid.

Methodology:

» Crystal Selection: A suitable single crystal of mercury(ll) fulminate, with well-defined faces
and free of defects, is selected and mounted on a goniometer head. Given the explosive
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nature of the compound, this is a critical and hazardous step.

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The diffraction
pattern, consisting of a series of spots of varying intensity, is recorded as the crystal is
rotated.

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined
from the diffraction data using direct methods or Patterson methods. The initial structural
model is then refined to achieve the best possible fit between the observed and calculated
diffraction intensities.
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Workflow for the determination of the molecular structure of mercury(ll) fulminate.
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Computational Chemistry

In addition to experimental techniques, computational methods, particularly Density Functional
Theory (DFT), have been employed to investigate the molecular structure of mercury(ll)
fulminate.[7][10] These studies provide theoretical insights that complement the experimental
findings.

DFT Calculations
Methodology:

e Model Building: A model of the Hg(CNO)2 molecule is constructed.

o Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy
conformation. This involves calculating the forces on each atom and adjusting their positions
until a stable structure is reached.

e Property Calculation: Once the optimized geometry is obtained, various properties such as
bond lengths, bond angles, and vibrational frequencies can be calculated.

DFT studies have confirmed that the linear O—N=C-Hg—-C=N-O connectivity is indeed the most
stable arrangement for the isolated molecule.[7] These calculations also show that while the
molecule is perfectly linear in the gas phase, intermolecular interactions in the solid state can
lead to slight deviations from linearity, which is consistent with the experimental X-ray data.[7]
[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pubs.aip.org/aip/jcp/article/143/20/204704/193211/Structural-electronic-and-optical-properties-of
https://www.benchchem.com/product/b1245868#molecular-structure-determination-of-mercury-ii-fulminate
https://www.benchchem.com/product/b1245868#molecular-structure-determination-of-mercury-ii-fulminate
https://www.benchchem.com/product/b1245868#molecular-structure-determination-of-mercury-ii-fulminate
https://www.benchchem.com/product/b1245868#molecular-structure-determination-of-mercury-ii-fulminate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1245868?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

